2-(Benzyloxy)-1-fluoro-4-iodobenzene

Quality Control Procurement Specification Reproducibility

Procure 2-(Benzyloxy)-1-fluoro-4-iodobenzene to access three orthogonal reactive handles on a single benzene core. The iodo substituent enables primary Suzuki coupling with complex boronic acids; subsequent debenzylation reveals a phenol for O-alkylation or Mitsunobu diversification; the fluoro group modulates metabolic stability without interfering in cross-coupling. This sequential approach eliminates 1–2 protection/deprotection steps per analog compared to mono-functional alternatives (e.g., 1-fluoro-4-iodobenzene, 1-(benzyloxy)-4-iodobenzene), accelerating hit-to-lead SAR campaigns. Supplied with batch-specific HPLC, NMR, and GC data at ≥98% purity.

Molecular Formula C13H10FIO
Molecular Weight 328.12 g/mol
CAS No. 2586126-88-5
Cat. No. B6287007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-1-fluoro-4-iodobenzene
CAS2586126-88-5
Molecular FormulaC13H10FIO
Molecular Weight328.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)I)F
InChIInChI=1S/C13H10FIO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyAJDDJTHQNCYPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-1-fluoro-4-iodobenzene (CAS 2586126-88-5): A Multifunctional Aryl Halide Building Block for Selective Cross-Coupling


2-(Benzyloxy)-1-fluoro-4-iodobenzene (CAS 2586126-88-5) is a polyfunctional aromatic compound bearing benzyloxy, fluoro, and iodo substituents on a single benzene core (molecular formula C13H10FIO, MW 328.12) . The strategic juxtaposition of a highly reactive iodine atom ortho to a benzyloxy-protected phenol enables orthogonal reactivity for sequential cross-coupling transformations, while the fluoro substituent modulates electronic properties without participating in typical C-C bond-forming reactions under mild conditions . This compound is supplied as a research-grade intermediate with verified purity of ≥98%, supported by batch-specific analytical data (NMR, HPLC, GC) from commercial sources .

Why 2-(Benzyloxy)-1-fluoro-4-iodobenzene Cannot Be Replaced by Simpler Iodoarenes in Complex Synthesis


Procurement decisions involving 2-(Benzyloxy)-1-fluoro-4-iodobenzene hinge on the compound's unique substitution pattern, which enables orthogonal synthetic sequences unavailable to mono- or difunctional analogs. While 1-fluoro-4-iodobenzene (CAS 352-34-1) and 1-(benzyloxy)-4-iodobenzene (CAS 19578-54-8) each contain a subset of the functional handles present in the target compound, they lack the combined reactivity profile necessary for sequential derivatization without additional protection/deprotection steps. Substitution with simpler iodoarenes would introduce synthetic detours—requiring orthogonal protection strategies, extra synthetic steps, and intermediate purifications—ultimately increasing cost, reducing overall yield, and extending project timelines. The following quantitative evidence demonstrates where 2-(benzyloxy)-1-fluoro-4-iodobenzene offers verifiable differentiation relative to in-class comparators .

Quantitative Differentiation Evidence for 2-(Benzyloxy)-1-fluoro-4-iodobenzene (CAS 2586126-88-5) vs. Closest Analogs


Verified High Purity vs. Uncharacterized or Lower-Purity Analog Suppliers

2-(Benzyloxy)-1-fluoro-4-iodobenzene is supplied at a batch-verified purity of ≥98% (HPLC/GC/NMR) by multiple independent vendors . In contrast, structurally related iodoarenes such as 1-(benzyloxy)-4-iodobenzene (CAS 19578-54-8) are frequently listed by certain suppliers without analytical certification or at lower specified purities (e.g., 95%), which introduces variability in cross-coupling stoichiometry and reaction reproducibility . For research requiring precise molar equivalents and reproducible kinetic profiles, this difference in verified purity directly impacts experimental reliability.

Quality Control Procurement Specification Reproducibility

Orthogonal Reactivity Potential: Three Sequential Functionalization Handles vs. Single-Handle Iodoarenes

2-(Benzyloxy)-1-fluoro-4-iodobenzene incorporates three distinct synthetic handles: (1) a C–I bond at the 4-position for primary cross-coupling (Suzuki, Sonogashira, etc.); (2) a benzyloxy group at the 2-position that can be deprotected to reveal a phenol for subsequent O-alkylation, Mitsunobu, or triflation; (3) a C–F bond at the 1-position that is inert under standard cross-coupling conditions but serves as an electron-withdrawing substituent to modulate aromatic reactivity and metabolic stability in downstream products . By contrast, 1-fluoro-4-iodobenzene (CAS 352-34-1) provides only the C–I and C–F handles, lacking the latent phenol functionality that enables a third diversification step. This class-level inference is supported by established reactivity trends: iodoarenes undergo oxidative addition with Pd(0) approximately 10²–10³ times faster than the corresponding bromoarenes, while aryl fluorides are generally unreactive toward Pd-catalyzed coupling below 100 °C [1].

Sequential Cross-Coupling Orthogonal Synthesis Medicinal Chemistry

Iodine vs. Bromine Reactivity Advantage: Ensuring High-Yield Primary Coupling with Demanding Boronic Acids

The iodo substituent in 2-(benzyloxy)-1-fluoro-4-iodobenzene provides superior reactivity in Pd-catalyzed cross-coupling compared to analogous bromoarenes. For context, 1-fluoro-4-iodobenzene achieves Suzuki coupling yields of 75% with Pd(PPh₃)₂ in toluene, whereas the corresponding 1-bromo-4-fluorobenzene typically requires higher catalyst loadings, longer reaction times, or more forcing conditions to approach comparable yields . The presence of the ortho-benzyloxy group in the target compound introduces steric bulk that may attenuate coupling rates; however, the intrinsic higher reactivity of the C–I bond (bond dissociation energy ~65 kcal/mol vs. ~81 kcal/mol for C–Br) compensates, enabling efficient coupling even with sterically hindered or electron-deficient boronic acids [1].

Suzuki-Miyaura Coupling Reaction Yield Catalyst Loading

Multi-Vendor Supply Redundancy with Documented Analytical Data vs. Single-Source or Undocumented Analogs

2-(Benzyloxy)-1-fluoro-4-iodobenzene is stocked by at least three independent commercial suppliers—Bidepharm, Boroncore, and Fluorochem—each offering batch-specific analytical documentation (HPLC, NMR, GC) and defined purity specifications of ≥98% . This multi-source availability mitigates supply disruption risk and provides procurement flexibility with respect to pricing, shipping timelines, and regulatory compliance. In contrast, closely related compounds such as 2-(benzyloxy)-1-chloro-3-iodobenzene and 4-(benzyloxy)-2-fluoro-1-iodobenzene exhibit more limited commercial availability, often restricted to single vendors without publicly accessible certificates of analysis, thereby introducing single-point failure risk into project timelines.

Supply Chain Resilience Procurement Risk Quality Assurance

Validated Application Scenarios for 2-(Benzyloxy)-1-fluoro-4-iodobenzene (CAS 2586126-88-5) in Medicinal Chemistry and Radiochemistry


Sequential Diversification for Parallel Library Synthesis

Medicinal chemistry groups conducting structure–activity relationship (SAR) campaigns can leverage the three orthogonal handles of 2-(benzyloxy)-1-fluoro-4-iodobenzene to rapidly generate diverse analog libraries. The C–I bond enables primary Suzuki coupling to introduce aryl or heteroaryl diversity; subsequent debenzylation reveals a phenol for O-alkylation or Mitsunobu diversification; and the C–F substituent provides a metabolic soft spot without interfering in cross-coupling steps . This sequential approach eliminates 1–2 protection/deprotection steps per analog, improving throughput in hit-to-lead optimization. Procurement of this single building block—rather than multiple mono-functional intermediates—reduces inventory complexity and streamlines reagent qualification workflows.

Late-Stage Functionalization in Fluorinated Drug Candidate Synthesis

Fluorine incorporation is a well-established strategy for modulating metabolic stability, lipophilicity, and target binding in pharmaceutical development. 2-(Benzyloxy)-1-fluoro-4-iodobenzene delivers a pre-installed fluorine atom adjacent to a latent phenol, enabling the construction of fluorinated biaryl and diaryl ether pharmacophores without requiring hazardous fluorination reagents in downstream steps . The iodo substituent provides high reactivity in late-stage cross-coupling with complex boronic acids bearing sensitive functional groups, as supported by the class-level reactivity advantage of iodoarenes over bromoarenes (C–I BDE ~65 kcal/mol vs. C–Br ~81 kcal/mol) [1].

Synthesis of Radiolabeled Probes for PET Imaging (¹⁸F and ¹²⁵I Modalities)

The structural features of 2-(benzyloxy)-1-fluoro-4-iodobenzene make it a strategic precursor for dual-modality radiolabeling. The para-iodo substituent can be exchanged for radioiodine (e.g., ¹²⁵I) via halogen exchange or Cu-mediated nucleophilic substitution, while the fluoro substituent provides a site for potential ¹⁸F-radiolabeling via aromatic nucleophilic substitution after appropriate activation. This dual-handle design aligns with established radiochemical protocols developed for 4-[¹⁸F]fluoroiodobenzene, which achieves radiochemical yields up to 60% in Pd-catalyzed cross-couplings with organoboron compounds [2]. The benzyloxy group offers an additional functionalization vector for bioconjugation after deprotection.

Synthesis of Functional Materials Requiring Orthogonal Post-Polymerization Modification

In materials science, polymers bearing pendant iodoarene groups enable post-polymerization diversification via Suzuki coupling. 2-(Benzyloxy)-1-fluoro-4-iodobenzene, when incorporated as a monomeric unit, provides a reactive iodo handle for polymer backbone functionalization while the benzyl-protected phenol serves as a latent site for subsequent crosslinking or property tuning after deprotection. The high purity (≥98%) ensures reproducible stoichiometry in polymerization kinetics, a critical requirement for obtaining target molecular weights and polydispersities in controlled radical polymerization systems.

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